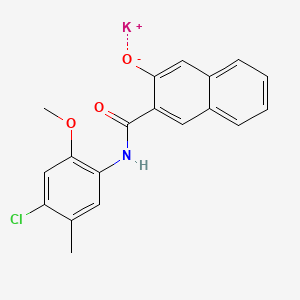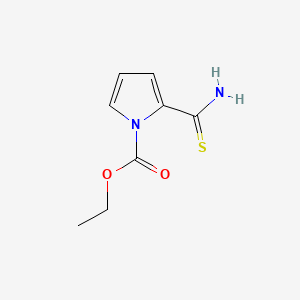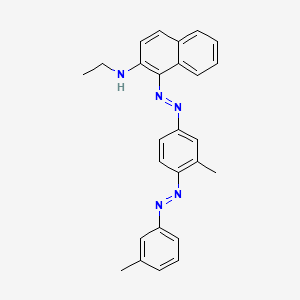
N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is known for its complex structure, which includes a naphthalene ring, ethylamine, and two azo groups linked to methylphenyl groups. It is primarily used in various industrial applications due to its stability and vibrant color properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 3-methylphenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methyl-4-aminophenyl to form the first azo linkage.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization followed by coupling with N-ethyl-2-naphthylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the cleavage of azo bonds and formation of corresponding nitro compounds.
Reduction: Reduction of the azo groups can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in aqueous solution or hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Wirkmechanismus
The mechanism of action of N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine primarily involves its interaction with biological molecules through its azo groups. These groups can form hydrogen bonds and van der Waals interactions with proteins and nucleic acids, leading to changes in their structure and function. The compound’s ability to absorb light at specific wavelengths also makes it useful in photodynamic therapy, where it generates reactive oxygen species upon light activation, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-ethylhexyl)-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine
- N-ethyl-1-((3-methyl-4-((3-methylphenyl)diazenyl)phenyl)diazenyl)naphthalen-2-amine
Uniqueness
N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine is unique due to its specific structural configuration, which imparts distinct optical properties and stability. Compared to similar compounds, it offers better performance in terms of color fastness and resistance to environmental degradation .
Eigenschaften
CAS-Nummer |
71619-13-1 |
|---|---|
Molekularformel |
C26H25N5 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
N-ethyl-1-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-amine |
InChI |
InChI=1S/C26H25N5/c1-4-27-25-14-12-20-9-5-6-11-23(20)26(25)31-29-22-13-15-24(19(3)17-22)30-28-21-10-7-8-18(2)16-21/h5-17,27H,4H2,1-3H3 |
InChI-Schlüssel |
JFWOXXXNXBKHAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC(=C(C=C3)N=NC4=CC=CC(=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


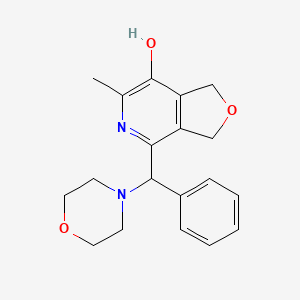
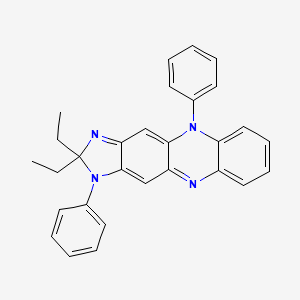
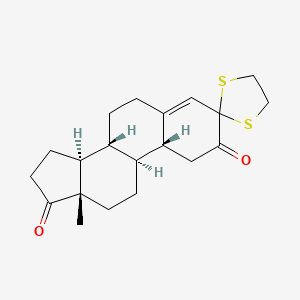
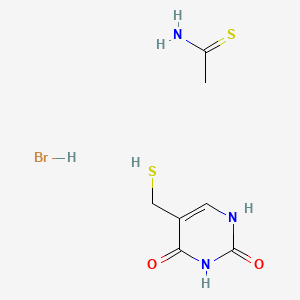

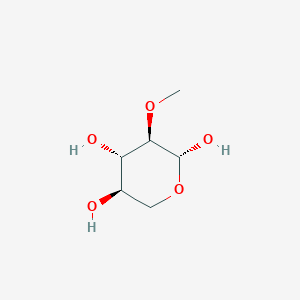
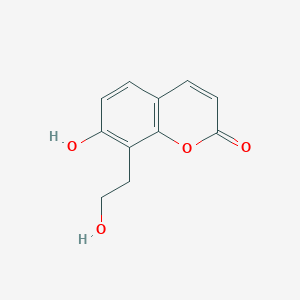

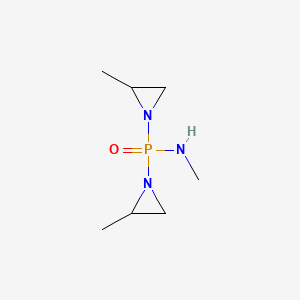
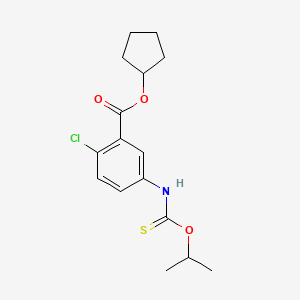
![8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL](/img/structure/B12683639.png)
